![molecular formula C25H25BrN2O3S2 B12028782 (3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12028782.png)
(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a bromine atom, a methoxyphenyl group, and a thiazolidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where the thiazolidinone intermediate reacts with a methoxyphenyl ethyl halide.
Formation of the indolone structure: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring and the methoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of new substituted derivatives
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
The compound could be investigated for its potential as a drug candidate. Its complex structure may interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one
- **(3Z)-5-chloro-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one
- **(3Z)-5-fluoro-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C25H25BrN2O3S2 |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25BrN2O3S2/c1-3-4-5-13-27-20-11-8-17(26)15-19(20)21(23(27)29)22-24(30)28(25(32)33-22)14-12-16-6-9-18(31-2)10-7-16/h6-11,15H,3-5,12-14H2,1-2H3/b22-21- |
Clé InChI |
CFNODXALUOGPAS-DQRAZIAOSA-N |
SMILES isomérique |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)/C1=O |
SMILES canonique |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


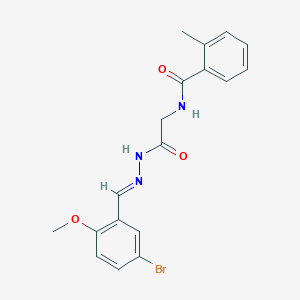
![2-Methoxyethyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028707.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028711.png)
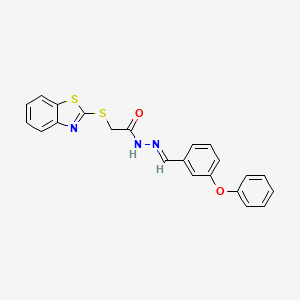
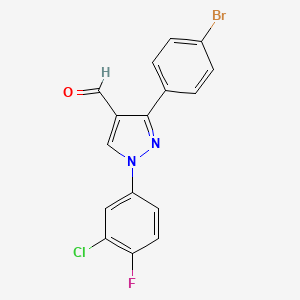

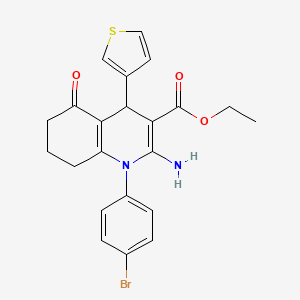

![4-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide](/img/structure/B12028750.png)
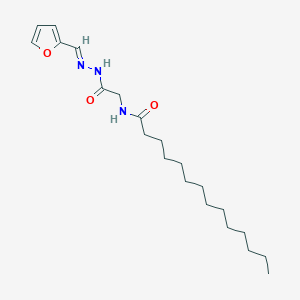
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide](/img/structure/B12028763.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028768.png)
![4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12028777.png)

